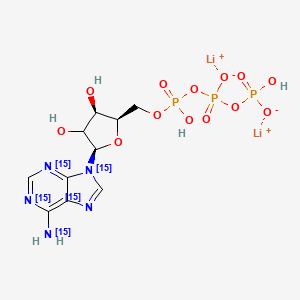
ATP-15N5 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATP-15N5 (dilithium) is a compound where adenosine 5’-triphosphate is labeled with nitrogen-15 isotopes and complexed with lithium ions. Adenosine 5’-triphosphate is a central molecule in energy storage and metabolism in living organisms. It provides the metabolic energy required for various cellular processes and acts as a coenzyme in cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ATP-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into adenosine 5’-triphosphate. This is typically achieved through isotopic labeling techniques. The labeled adenosine 5’-triphosphate is then complexed with lithium ions to form the dilithium salt. The reaction conditions often involve the use of buffers such as Tris HCl/H2O at a pH of 7.5 .
Industrial Production Methods
Industrial production of ATP-15N5 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nitrogen-15 isotopes and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified and formulated for various research applications .
Analyse Chemischer Reaktionen
Types of Reactions
ATP-15N5 (dilithium) undergoes various chemical reactions, including:
Hydrolysis: The breakdown of ATP-15N5 into adenosine diphosphate and inorganic phosphate.
Phosphorylation: The transfer of a phosphate group to other molecules.
Complexation: Formation of complexes with metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include water, enzymes like ATPases, and metal ions. The reactions typically occur under physiological conditions, such as neutral pH and body temperature .
Major Products Formed
The major products formed from the hydrolysis of ATP-15N5 (dilithium) include adenosine diphosphate and inorganic phosphate. Phosphorylation reactions result in phosphorylated substrates .
Wissenschaftliche Forschungsanwendungen
ATP-15N5 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving energy transfer and metabolic pathways.
Biology: Investigates cellular energy metabolism and signaling pathways.
Medicine: Explores the role of adenosine 5’-triphosphate in various physiological and pathological conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Wirkmechanismus
ATP-15N5 (dilithium) exerts its effects by providing metabolic energy to drive various cellular processes. It acts as a coenzyme in enzymatic reactions, facilitating the transfer of phosphate groups. The molecular targets include enzymes like ATPases, which hydrolyze ATP to release energy. The pathways involved include cellular respiration and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-triphosphate (unlabeled): The natural form of ATP without isotopic labeling.
Adenosine 5’-triphosphate disodium: A sodium salt form of ATP.
Adenosine 5’-triphosphate dimagnesium: A magnesium salt form of ATP.
Adenosine 5’-triphosphate dipotassium: A potassium salt form of ATP.
Uniqueness
ATP-15N5 (dilithium) is unique due to its isotopic labeling with nitrogen-15, which allows for detailed studies of metabolic pathways and energy transfer processes. The dilithium form enhances its stability and solubility, making it suitable for various research applications .
Eigenschaften
Molekularformel |
C10H14Li2N5O13P3 |
|---|---|
Molekulargewicht |
524.1 g/mol |
IUPAC-Name |
dilithium;[[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
InChI-Schlüssel |
GSCAHXFCKKVRCE-GQUJDUEPSA-L |
Isomerische SMILES |
[Li+].[Li+].C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)[15NH2] |
Kanonische SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


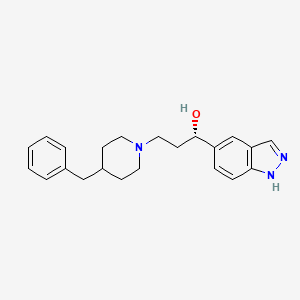
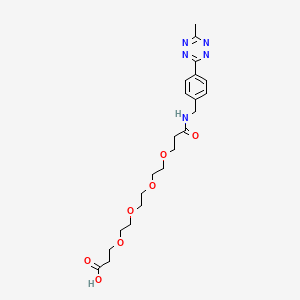
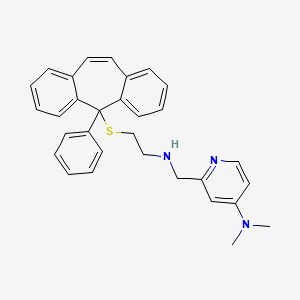

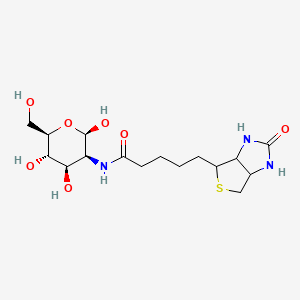
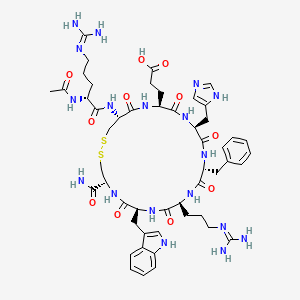
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
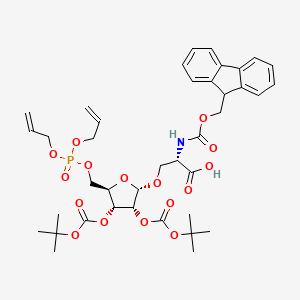
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
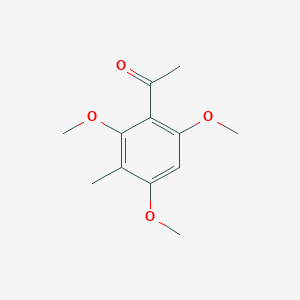
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
